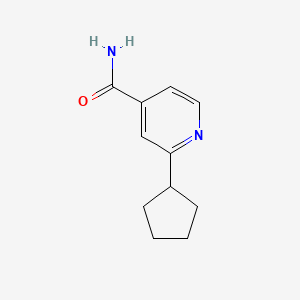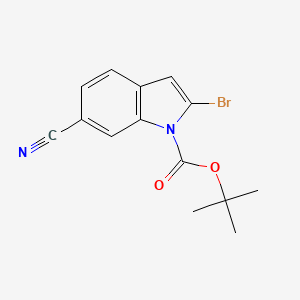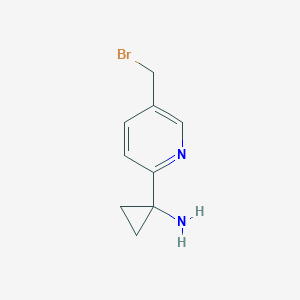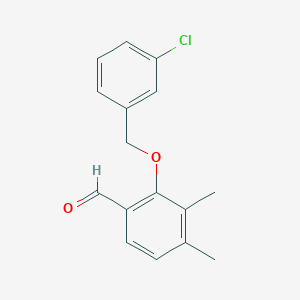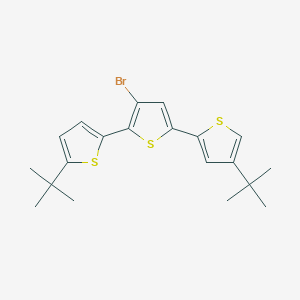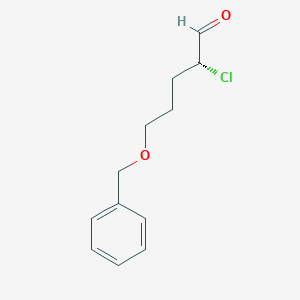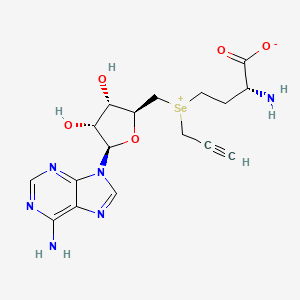![molecular formula C9H5FO3S B13023274 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023274.png)
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H5FO3S. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a hydroxyl group on the benzo[b]thiophene ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzo[b]thiophene precursor. The hydroxyl group can be introduced via a hydroxylation reaction, and the carboxylic acid group is often added through carboxylation.
Fluorination: A benzo[b]thiophene derivative is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom.
Hydroxylation: The fluorinated intermediate undergoes hydroxylation using reagents like hydrogen peroxide (H2O2) or a hydroxylating catalyst.
Carboxylation: The final step involves carboxylation, which can be achieved using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-Fluoro-3-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Fluoro-3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: 7-Substituted-3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives.
Scientific Research Applications
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-hydroxybenzo[b]thiophene: Lacks the carboxylic acid group.
3-Hydroxybenzo[b]thiophene-2-carboxylic acid: Lacks the fluorine atom.
7-Fluoro-2-carboxybenzo[b]thiophene: Lacks the hydroxyl group.
Uniqueness
7-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and carboxylic acid) on the benzo[b]thiophene ring. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C9H5FO3S |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
7-fluoro-3-hydroxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H5FO3S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3,11H,(H,12,13) |
InChI Key |
MJLKAQDTOWGIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13023192.png)
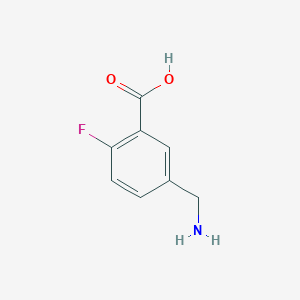
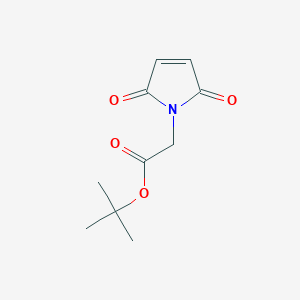
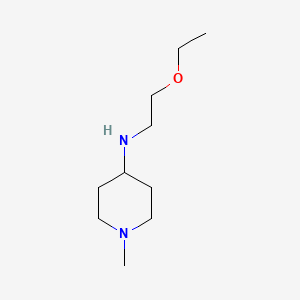
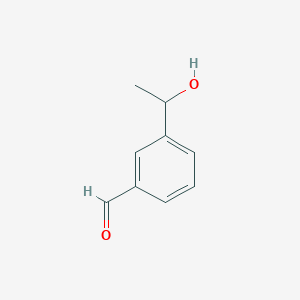
![4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B13023228.png)
![2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13023235.png)
